3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
Scientific Research Applications
- Application : Researchers have investigated the potential of this compound as an anti-inflammatory agent. It may inhibit enzymes like ADAMTS 4 and 5, which are involved in cartilage degradation and homeostasis disruption, making it relevant for conditions like osteoarthritis .
- Application : Studies have shown that this compound exhibits antibacterial activity against both M. luteus and P. aeruginosa bacteria . Further research could explore its mechanism of action and potential clinical applications.
- Application : Researchers have used this compound as a starting material or intermediate in ligand-assisted click reactions and other synthetic pathways. Its unique structure provides opportunities for creating diverse molecules .
- Application : Incorporating this compound into thiazolidine derivatives could lead to novel drug candidates. For instance, modifications of the piperazine moiety might enhance bioactivity .
- Application : Researchers can use this compound as a probe to study protein-ligand interactions, receptor binding, and cellular effects. Its structural features make it amenable to fluorescence labeling and tracking .
Anti-Inflammatory Properties
Antibacterial Activity
Synthetic Chemistry
Thiazolidine Derivatives
Chemical Biology
Materials Science
properties
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O5S/c1-22-11-3-2-9(4-10(11)14)23(20,21)16-6-8(7-16)17-12(18)5-15-13(17)19/h2-4,8H,5-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYFTUPHOIQULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione |
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